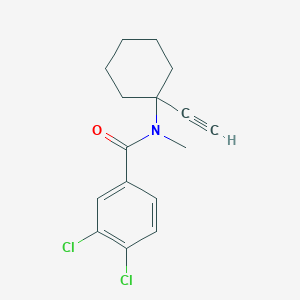
3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is a chemical compound with the molecular formula C16H17Cl2NO It is known for its unique structure, which includes a benzamide core substituted with dichloro groups and an ethynylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzoyl chloride and 1-ethynylcyclohexylamine.
Reaction: The 3,4-dichlorobenzoyl chloride is reacted with 1-ethynylcyclohexylamine in the presence of a base such as triethylamine. This reaction forms the intermediate 3,4-dichloro-N-(1-ethynylcyclohexyl)benzamide.
Methylation: The intermediate is then methylated using methyl iodide in the presence of a base to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzamide: Lacks the ethynylcyclohexyl and methyl groups.
N-(1-Ethynylcyclohexyl)-N-methylbenzamide: Lacks the dichloro groups.
3,4-Dichloro-N-methylbenzamide: Lacks the ethynylcyclohexyl group.
Uniqueness
3,4-Dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide is unique due to the presence of both dichloro and ethynylcyclohexyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
57357-73-0 |
|---|---|
Molecular Formula |
C16H17Cl2NO |
Molecular Weight |
310.2 g/mol |
IUPAC Name |
3,4-dichloro-N-(1-ethynylcyclohexyl)-N-methylbenzamide |
InChI |
InChI=1S/C16H17Cl2NO/c1-3-16(9-5-4-6-10-16)19(2)15(20)12-7-8-13(17)14(18)11-12/h1,7-8,11H,4-6,9-10H2,2H3 |
InChI Key |
XNFHYPAWMAMYKU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)Cl)Cl)C2(CCCCC2)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















